Hydroxy Brimonidine Trifluoroacetate Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

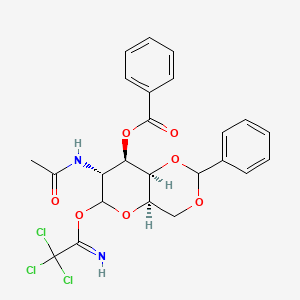

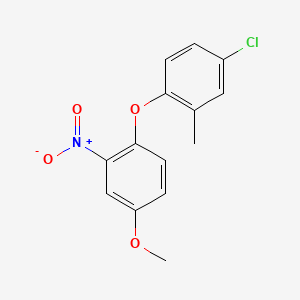

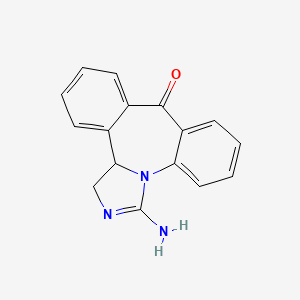

Hydroxy Brimonidine Trifluoroacetate Salt is a possible metabolite of Brimonidine . It has a molecular formula of C11 H12 Br N5 O . C2 H F3 O2 and a molecular weight of 424.17 .

Molecular Structure Analysis

The molecular structure of Hydroxy Brimonidine Trifluoroacetate Salt is represented by the formula C11 H12 Br N5 O . C2 H F3 O2 . Unfortunately, specific details about the molecular structure are not available in the retrieved resources.Physical And Chemical Properties Analysis

Hydroxy Brimonidine Trifluoroacetate Salt is a solid substance . It has a molecular weight of 424.17 . More specific physical and chemical properties are not available in the retrieved resources.科学的研究の応用

Electrochemical Behavior of Brimonidine

A study conducted by Aleksić et al. (2013) investigated the electrochemical behavior of Brimonidine, an antiglaucoma agent, using different voltammetry techniques. The research found that Brimonidine undergoes a quasi-reversible reaction in acid and neutral media, which becomes fully reversible in alkaline solutions. This process involves the transfer of electrons and protons at the pyrazine ring of the quinoxaline moiety, forming a dihydro-derivative. In acid and neutral solutions, the Brimonidine reduction product is partly oxidized to its hydroxy-derivative, suggesting a potential pathway for creating hydroxy derivatives of Brimonidine, including Hydroxy Brimonidine Trifluoroacetate Salt, for medical applications Aleksić, Radulović, Agbaba, & Kapetanović, 2013.

Drug Delivery Systems for Glaucoma

Sun et al. (2017) designed a novel composite drug delivery system (DDS) for the sustained release of Brimonidine for treating severe glaucoma. This system involves Brimonidine loaded onto layered double hydroxide (LDH) nanoparticles, which are then dispersed in a thermogel. This DDS demonstrated a sustainable release of Brimonidine for up to 144 hours, significantly extending the drug release period. This approach could potentially be adapted for Hydroxy Brimonidine Trifluoroacetate Salt, offering a promising alternative for glaucoma treatment Sun, Lei, Dai, Liu, Huang, Wu, Xu, & Sun, 2017.

Enhanced Permeability through Nanoemulsions

Rimple and Newton (2018) explored the fabrication of Brimonidine Tartrate nanoemulsion to enhance permeability and ensure a faster onset of action. This research highlights the potential of nanoemulsions to improve the ocular bioavailability of drugs like Brimonidine, suggesting a similar applicability for Hydroxy Brimonidine Trifluoroacetate Salt in enhancing therapeutic efficacy for ocular diseases Rimple & Newton, 2018.

Proniosomal Gel-Derived Niosomes for Sustained Ocular Delivery

Eldeeb, Salah, and Ghorab (2019) studied the use of proniosomal gel-derived niosomes for the sustained and improved ocular delivery of Brimonidine Tartrate. This approach aimed to enhance ocular bioavailability and prolong the therapeutic effect, which could be an innovative method for delivering Hydroxy Brimonidine Trifluoroacetate Salt to the eye, providing a sustained treatment option for ocular conditions Eldeeb, Salah, & Ghorab, 2019.

作用機序

Target of Action

Hydroxy Brimonidine Trifluoroacetic Acid Salt, also known as Hydroxy Brimonidine Trifluoroacetate Salt, is a derivative of Brimonidine . Brimonidine is an alpha-2 adrenergic agonist . It displays preferential binding at alpha-2 adrenoceptors over alpha-1 receptors . Alpha-2 adrenergic agonists are members of the ocular hypotensive agent drug class that are used in the chronic treatment of glaucoma .

Mode of Action

Brimonidine, the parent compound of Hydroxy Brimonidine Trifluoroacetic Acid Salt, works by reducing aqueous humor production and increasing uveoscleral outflow . This is achieved through the activation of a G protein-coupled receptor, which inhibits the activity of adenylate cyclase . This reduces cAMP and hence aqueous humor production by the ciliary body .

Biochemical Pathways

The primary biochemical pathway affected by Brimonidine involves the alpha-2 adrenergic receptors. Activation of these receptors inhibits adenylate cyclase, leading to a decrease in cAMP levels . This results in a reduction of aqueous humor production by the ciliary body .

Pharmacokinetics

It is excreted in the urine, with a half-life of approximately 3 hours . The time to peak plasma concentration is between 1 to 4 hours .

Action Environment

The action of Hydroxy Brimonidine Trifluoroacetic Acid Salt, like its parent compound Brimonidine, can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, the compound’s action may also be influenced by the patient’s physiological condition, such as liver function, which plays a crucial role in the metabolism of the drug .

特性

IUPAC Name |

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5O.C2HF3O2/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8;3-2(4,5)1(6)7/h1-2,5-6H,3-4,13H2,(H2,16,17,18);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZZNFBRSKHUIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrF3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy Brimonidine Trifluoroacetic Acid Salt | |

CAS RN |

1391054-10-6 |

Source

|

| Record name | Hydroxy Brimonidine Trifluoroacetic Acid Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B565272.png)

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)